molecular formula C15H14ClN3O B2421507 2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine CAS No. 1147305-06-3

2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2421507
CAS No.: 1147305-06-3
M. Wt: 287.75
InChI Key: XNOKRAZUIGSXNW-UHFFFAOYSA-N
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Description

2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine is a heterocyclic compound that features both pyridine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the reaction of 2-chloropyridine with a pyrrolidine derivative in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are often studied using computational and experimental methods to elucidate the compound’s mode of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and pyrrolidine derivatives, such as:

Uniqueness

What sets 2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine apart is its unique combination of pyridine and pyrrolidine rings, which confer distinct electronic and steric properties. These properties make it a versatile scaffold for the development of novel compounds with specific biological and chemical activities .

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c16-14-10-12(5-8-18-14)15(20)19-9-1-2-13(19)11-3-6-17-7-4-11/h3-8,10,13H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOKRAZUIGSXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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